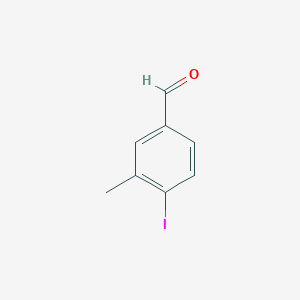

4-Iodo-3-methylbenzaldehyde

Description

4-Iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the fourth position and a methyl group at the third position.

Properties

IUPAC Name |

4-iodo-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOMUMGPCHBUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylbenzaldehyde can be synthesized from 4-iodo-3-methylbenzonitrile. The process involves the reduction of the nitrile group to an aldehyde using diisobutylaluminum hydride (DIBAL-H) in dichloromethane at low temperatures (-15 to -20°C). The reaction is carried out under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction techniques with appropriate scaling of reagents and reaction conditions to ensure safety and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 4-iodo-3-methylbenzoic acid.

Reduction: The aldehyde group can be reduced to form 4-iodo-3-methylbenzyl alcohol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Sodium azide (NaN3) or other nucleophiles in the presence of a suitable catalyst.

Major Products:

Oxidation: 4-Iodo-3-methylbenzoic acid.

Reduction: 4-Iodo-3-methylbenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Iodo-3-methylbenzaldehyde has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 4-Iodo-3-methylbenzaldehyde exerts its effects depends on the specific chemical reactions it undergoesThe aldehyde group can participate in various condensation reactions, forming imines or other derivatives that can interact with biological targets .

Comparison with Similar Compounds

3-Iodo-4-methylbenzaldehyde: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

4-Iodo-2-methylbenzaldehyde: Another positional isomer with distinct chemical properties.

Uniqueness: 4-Iodo-3-methylbenzaldehyde is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis in organic chemistry.

Biological Activity

4-Iodo-3-methylbenzaldehyde is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aryl aldehyde with the molecular formula . The presence of the iodine atom significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that halogenated benzaldehydes exhibit notable antimicrobial properties. Specifically, studies have shown that this compound demonstrates bactericidal effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus cereus | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

The antitumor activity of this compound has been investigated in various cancer cell lines. In vitro studies revealed that this compound inhibits cell proliferation effectively.

Table 2: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MCF7 (Breast Cancer) | 8.1 |

| HT-29 (Colorectal Cancer) | 6.5 |

The IC50 values indicate that this compound has a significant cytotoxic effect on these cancer cells, making it a candidate for further development in cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power).

Table 3: Antioxidant Activity Assays

| Assay Type | Result (µM Trolox Equivalent) |

|---|---|

| DPPH Scavenging Activity | 15.0 |

| FRAP Value | 12.5 |

These results indicate that the compound possesses significant antioxidant activity, which may contribute to its overall biological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated benzaldehydes similar to this compound. For instance:

- Antiviral Activity : A study demonstrated that similar compounds showed antiviral effects against influenza viruses, suggesting potential applications in antiviral drug development .

- Mechanism of Action : Research into the mechanism revealed that iodo-substituted compounds could disrupt cellular membranes, leading to increased permeability and cell death in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.